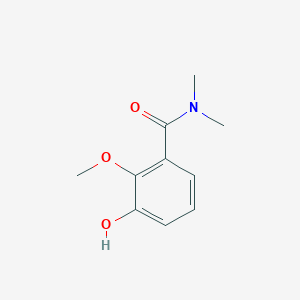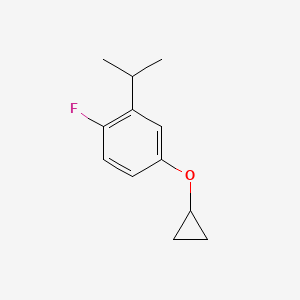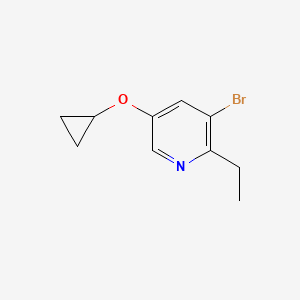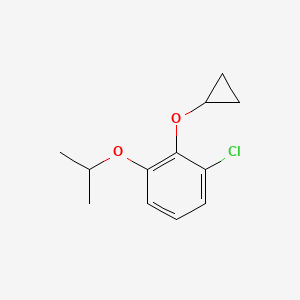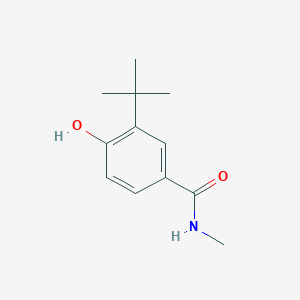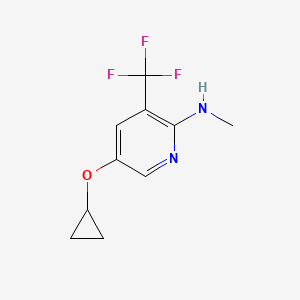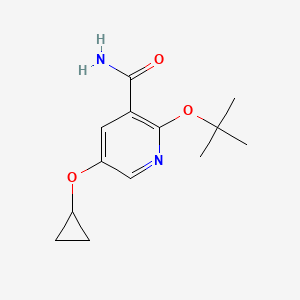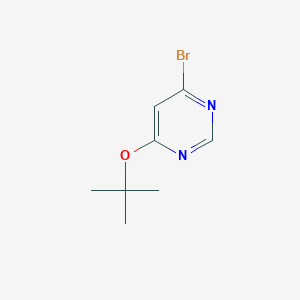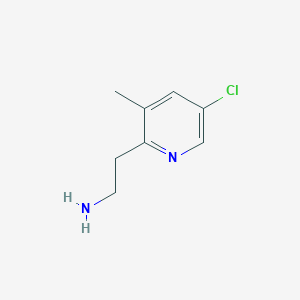
1-Tert-butoxy-4-cyclopropoxy-2-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tert-butoxy-4-cyclopropoxy-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C14H17F3O2 and a molecular weight of 274.28 g/mol . This compound is characterized by the presence of tert-butoxy, cyclopropoxy, and trifluoromethyl groups attached to a benzene ring, making it a unique and versatile molecule in various chemical applications.
Vorbereitungsmethoden
The synthesis of 1-Tert-butoxy-4-cyclopropoxy-2-(trifluoromethyl)benzene involves several steps, typically starting with the preparation of the benzene ring substituted with the desired functional groups. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
In an industrial setting, the production of this compound may involve the use of advanced techniques such as continuous flow chemistry, which allows for the efficient and scalable synthesis of the compound under controlled conditions.
Analyse Chemischer Reaktionen
1-Tert-butoxy-4-cyclopropoxy-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the benzene ring. Common reagents for these reactions include halides and alkoxides.
The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the functional groups attached to the benzene ring.
Wissenschaftliche Forschungsanwendungen
1-Tert-butoxy-4-cyclopropoxy-2-(trifluoromethyl)benzene has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound can be used as a probe to study the interactions of various biomolecules.
Medicine: The compound’s unique structure allows it to interact with specific molecular targets, making it a potential candidate for the development of new pharmaceuticals.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and advanced materials, benefiting from its stability and reactivity.
Wirkmechanismus
The mechanism by which 1-Tert-butoxy-4-cyclopropoxy-2-(trifluoromethyl)benzene exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s stability and lipophilicity, allowing it to interact more effectively with biological membranes and proteins . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-Tert-butoxy-4-cyclopropoxy-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-(tert-Butoxy)-4-(trifluoromethyl)benzene: This compound lacks the cyclopropoxy group, making it less complex and potentially less versatile in certain applications.
4-(tert-Butoxy)-1-cyclopropoxy-2-(trifluoromethyl)benzene: This compound has a similar structure but may differ in its reactivity and stability due to the positioning of the functional groups.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and physical properties that are valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C14H17F3O2 |
|---|---|
Molekulargewicht |
274.28 g/mol |
IUPAC-Name |
4-cyclopropyloxy-1-[(2-methylpropan-2-yl)oxy]-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H17F3O2/c1-13(2,3)19-12-7-6-10(18-9-4-5-9)8-11(12)14(15,16)17/h6-9H,4-5H2,1-3H3 |
InChI-Schlüssel |
QEDRYOQHCSRSIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=C(C=C(C=C1)OC2CC2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


